Product packaging for Diboron dioxide(Cat. No.:CAS No. 13766-28-4)

Diboron dioxide

Cat. No.: B080103
CAS No.: 13766-28-4
M. Wt: 53.63 g/mol
InChI Key: MTKRXXSLFWZJTB-UHFFFAOYSA-N
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Description

Diboron dioxide (B₂O₂) is a boron oxide compound existing in the gas phase, characterized by its distinct vibrational modes, including a B-O stretch observed at 1898.9 cm⁻¹ . Thermochemical data for this compound, such as its standard enthalpy of formation (ΔfH°gas = -456.06 kJ/mol) and entropy (S°gas = 242.60 J/mol·K), have been established . It is crucial to distinguish this compound from the more prevalent and industrially significant compound, diboron trioxide (B₂O₃), which is a solid used extensively in glass and ceramics . The primary research value of B₂O₂ lies in fundamental scientific studies, including spectroscopic analysis and the investigation of small molecule activation. Researchers are exploring the potential of boron-containing compounds, such as phosphinoboranes, for activating molecules like H₂ and CO₂, which helps model the reactivity of simpler systems like B₂O₂ . This high-purity this compound is offered to support cutting-edge research in these areas. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula B2O2 B080103 Diboron dioxide CAS No. 13766-28-4

Properties

CAS No.

13766-28-4

Molecular Formula

B2O2

Molecular Weight

53.63 g/mol

IUPAC Name

oxo(oxoboranyl)borane

InChI

InChI=1S/B2O2/c3-1-2-4

InChI Key

MTKRXXSLFWZJTB-UHFFFAOYSA-N

SMILES

B(=O)B=O

Canonical SMILES

B(=O)B=O

Other CAS No.

13766-28-4

Synonyms

O=BB=O

Origin of Product

United States

Synthetic Methodologies and in Situ Generation Pathways of Diboron Dioxide

Generation of Diboron (B99234) Dioxide Vapor in High-Temperature Reactions

The production of gaseous B₂O₂ is a key step in various material synthesis processes, accomplished through the high-temperature reaction of boron with an oxygen source. This reactive vapor is then utilized in subsequent reaction steps to form the desired final product.

In the context of Chemical Vapor Deposition (CVD), a versatile thin-film deposition technique, B₂O₂ vapor acts as a gaseous precursor. uni.luuni.lu This method involves introducing volatile precursors into a reaction chamber where they decompose and react on a substrate surface to form a solid deposit. uni.lu A notable application is the Boron Oxide CVD (BOCVD) method for producing Boron Nitride Nanotubes (BNNTs). rsc.orgresearchgate.net In this process, volatile B₂O₂ is generated in situ and then transported by a carrier gas to react with ammonia (B1221849) (NH₃), leading to the formation of BNNTs. rsc.org The generation of B₂O₂ as a precursor is favored in many BNNT synthesis techniques because it avoids carbon contamination, which can be an issue with carbon-containing precursors. rsc.org

A direct and effective method for generating B₂O₂ vapor involves the high-temperature reaction between elemental boron (B) and boron trioxide (B₂O₃). researchgate.net This approach is often preferred as a modification of the BOCVD method to circumvent the use of metal-containing species, which can introduce impurities. researchgate.net By heating a mixture of boron and boron trioxide powders, typically at temperatures around 1100°C to 1400 K, a vapor of B₂O₂ is formed. nuaa.edu.cnnih.gov This method has been successfully employed in the synthesis of both BNNTs and two-dimensional boron films, known as borophene. researchgate.netnih.gov For instance, in borophene fabrication, the B₂O₂ vapor is subsequently deposited onto a copper foil substrate at a slightly lower temperature (around 1000°C to 1300 K) for the growth of the film. nuaa.edu.cnnih.gov The concentration of B₂O₃ in the initial mixture can significantly influence the quality and quantity of the final nanomaterial produced. researchgate.net

Table 1. Generation of B₂O₂ from Boron and Boron Trioxide
ApplicationReactantsReaction TemperatureNotesReference
BNNT SynthesisB + B₂O₃1200-1300 °CUsed to avoid metal byproducts like Mg₃B₂O₆. researchgate.net
Borophene SynthesisB + B₂O₃~1100 °C / 1400 KVapor deposited on Cu foil at ~1000-1300 K. nuaa.edu.cnnih.gov

Metal-assisted pathways are a common and effective route for generating B₂O₂ vapor, particularly in the mass production of BNNTs. mtu.edu This method involves the reduction of a metal oxide by elemental boron at high temperatures. The general reaction sees boron powder reacting with a metal oxide, such as magnesium oxide (MgO), iron(III) oxide (Fe₂O₃), or calcium oxide (CaO), to produce the reactive B₂O₂ gas. researchgate.netresearchgate.nete3s-conferences.org This process is a cornerstone of the BOCVD technique. researchgate.net For example, in BNNT synthesis, boron and MgO powders are used as reactants to create the B₂O₂ precursor, which then reacts with ammonia at temperatures ranging from 1,000°C to 1,700°C. e3s-conferences.org The choice of metal oxide can influence the reaction efficiency and the properties of the final product.

Table 2. Metal-Assisted Generation of B₂O₂
Metal OxideCo-reactantTemperature Range (°C)Primary ApplicationReference
Magnesium Oxide (MgO)Boron (B)1000-1700BNNT Synthesis (BOCVD) e3s-conferences.org
Iron(III) Oxide (Fe₂O₃)Boron (B)~1300BNNT Synthesis researchgate.net
Potassium Ferrite (KFeO₂)Boron (B)750-1000Low-temperature BNNT Synthesis scispace.com
Calcium Oxide (CaO)Boron (B)Not specifiedBNNT Synthesis researchgate.net

Reaction of Boron and Boron Trioxide Mixtures

In Situ Formation Mechanisms in Boron-Containing Material Synthesis

The in situ formation of diboron dioxide is fundamental to the bottom-up fabrication of several advanced boron-based nanomaterials. By generating B₂O₂ directly within the reaction environment, it can be immediately consumed in the growth process, which is critical for creating complex structures like nanotubes and atomic-scale thin films.

The synthesis of borophene, a two-dimensional monolayer of boron atoms, also relies on the in situ formation of this compound. nih.goveasychem.org In a common chemical vapor deposition approach, a mixture of boron (B) and boron trioxide (B₂O₃) powders is heated to approximately 1100°C (around 1400 K) to generate B₂O₂ vapor. nuaa.edu.cnnih.gov This vapor is then transported by a carrier gas, such as hydrogen, and deposited onto a metallic substrate, typically a copper (Cu) foil, which is held at a temperature of about 1000°C to 1300 K. nuaa.edu.cnnih.gov On the hot copper surface, the B₂O₂ is reduced to elemental boron, which then assembles into the 2D borophene sheet. nuaa.edu.cn This process highlights the critical role of B₂O₂ as a transportable, gaseous source of boron for the fabrication of these atomically thin films. nuaa.edu.cn

This compound as an Intermediate in Boron Nitride Nanotube (BNNT) Synthesis

Emerging Approaches for Controlled this compound Synthesis

This compound (B₂O₂) is a reactive chemical species that has historically been challenging to isolate and study due to its transient nature. However, recent advancements have focused on controlled, in situ generation pathways that harness its reactivity for specific synthetic purposes, particularly in materials science and novel compound formation. These emerging methodologies are moving away from simple high-temperature generation toward more sophisticated and controllable processes.

A significant area of development is the use of this compound as a key gaseous precursor in Boron Oxide Chemical Vapor Deposition (BOCVD) for the synthesis of advanced nanomaterials. researchgate.netmtu.edu In a modification of traditional BOCVD methods, reactive B₂O₂ gas is intentionally generated in situ through the high-temperature reaction of diboron trioxide (B₂O₃) and elemental boron (B). researchgate.net This approach is notable for avoiding metal-containing species in the starting materials, which can introduce impurities. researchgate.net The generated B₂O₂ vapor is then transported by a carrier gas to a substrate where it reacts with other precursors, such as ammonia (NH₃), to form high-purity nanostructures like boron nitride nanotubes (BNNTs). researchgate.netrsc.org The ability to generate a reactive B₂O₂ intermediate phase is crucial for the growth of these crystalline, high-aspect-ratio nanomaterials. scispace.com Molecular dynamics simulations have further elucidated the nucleation process, showing that chemical reactions between the gas-phase B₂O₂ and NH₃ precursors lead directly to the formation and growth of BN nanostructures. researchgate.net

Another cutting-edge approach involves the generation and trapping of a dioxoborane anion, [BO₂]⁻, which serves as a synthetic equivalent (a synthon) for this compound in solution-phase chemistry. nih.govd-nb.infonih.gov This sophisticated method provides a high degree of control, allowing for the formation of novel boron-centered molecules that are isoelectronic to common organic functional groups. In this process, a magnesium pinacolatoboryl species is used as a stable precursor. d-nb.infonih.gov This complex undergoes a kinetically facile elimination of an alkene (2,3-dimethyl-2-butene), which results in the transient formation of the highly reactive [BO₂]⁻ anion. nih.govd-nb.infonih.gov This anion is immediately trapped in situ by a neutral N- or C-centered base, leading to the synthesis of unique dioxoborane analogues of carbamate (B1207046) and carboxylate anions. d-nb.infonih.gov This methodology represents a significant step forward in controlling the reactivity of B-O species, opening pathways to unprecedented molecular architectures. nih.gov

Table 1: Comparison of Emerging this compound Synthesis/Generation Methodologies

Methodology Precursors Conditions Product/Application Control Mechanism
Modified BOCVD Diboron trioxide (B₂O₃), Boron (B), Ammonia (NH₃) High Temperature (1200–1300 °C), Chemical Vapor Deposition Boron Nitride Nanotubes (BNNTs) researchgate.net Control over precursor concentration and reaction temperature to generate B₂O₂ gas in situ. researchgate.net
[BO₂]⁻ Synthon Generation Magnesium pinacolatoboryl complexes, Neutral trapping agents (e.g., DMAP) Solution-phase, alkene elimination Boron-centered analogues of carbamates and carboxylates d-nb.infonih.gov In situ generation and immediate trapping of the [BO₂]⁻ anion to form stable adducts. nih.gov

Computational and Theoretical Investigations of Diboron Dioxide

Quantum Chemical Studies on Molecular Structure and Bonding

Quantum chemical methods have been indispensable in building a fundamental understanding of the B₂O₂ molecule, from its electronic configuration to its geometry and the delocalized nature of its electrons.

Early computational work, in conjunction with experimental data, has been crucial in defining the electronic structure of diboron (B99234) dioxide. Photoelectron spectroscopy, supported by ab initio molecular orbital calculations, established the orbital ordering in the linear O-B-B-O geometry. aip.org The ordering was determined to be πg, πu, σg, σu, which notably differs from that of the isoelectronic molecule dicyanogen (C₂N₂). aip.org

The bonding in boron oxide clusters is often characterized by the robust boronyl (BO) group, which acts as a significant ligand. lisidian.com This boronyl group typically features a B≡O triple bond. iccas.ac.cn In larger clusters containing the B₂O₂ unit, the interactions become more complex. For instance, in rhombic B₂O₂ rings, the bonding includes not only B-O single bonds but also delocalized π systems. iccas.ac.cncluster-science.com

Theoretical calculations have been pivotal in determining the most stable geometry of the diboron dioxide molecule. A combination of photoelectron spectroscopy and ab initio calculations provided conclusive evidence that the ground state of the isolated B₂O₂ molecule possesses a linear, symmetric D∞h structure with the atomic arrangement O-B-B-O. aip.org

However, the B₂O₂ unit can adopt different conformations when it is part of larger clusters. Computational studies on various boron oxide clusters have shown that a rhombic, planar B₂O₂ ring is a common and stable structural motif. lisidian.comcluster-science.comresearchgate.net For example, the global minimum structure of the B₂O₂H₂ cluster is a perfectly planar D2h structure containing a rhombic B₂O₂ core. cluster-science.com This indicates that while the free molecule is linear, the B₂O₂ moiety exhibits conformational flexibility, forming cyclic structures within more complex systems. The transition from linear to cyclic forms is a key feature in the structural chemistry of BₓOₓ clusters. cluster-science.com

Optimized Geometries of B₂O₂ and Related Species
SpeciesSymmetryStructure DescriptionComputational MethodReference
B₂O₂D∞hLinear, symmetric O-B-B-OAb initio MO aip.org
B₂O₂H₂D2hPlanar, rhombic B₂O₂ ring with terminal H atomsB3LYP/CCSD(T) cluster-science.com
B₄O₄D2hRhombic B₂O₂ core with two terminal boronyl (BO) groupsB3LYP lisidian.com

A fascinating aspect of boron-oxygen chemistry revealed by computational studies is the presence of aromaticity in B-O rings. The concept of aromaticity, typically associated with 6π-electron systems like benzene, has been extended to boron oxide clusters. The hexagonal boroxine (B1236090) (B₃O₃) ring, for example, is recognized as an inorganic analogue of benzene, stabilized by 6π aromaticity. lisidian.comresearchgate.net

More uniquely, computational analyses have identified a novel form of aromaticity in four-membered rhombic B₂O₂ rings. cluster-science.com These rings are described as having a 4π-electron system, which would typically lead to antiaromaticity, as seen in cyclobutadiene. However, in the B₂O₂ ring, the two π canonical molecular orbitals (CMOs) exist in a nonbonding/bonding combination, unlike the antibonding/bonding combination in cyclobutadiene. cluster-science.com This specific electronic arrangement, termed a four-center four-electron (4c-4e) π bond or an "o-bond," confers aromatic stability to the 4π system. lisidian.comcluster-science.com This phenomenon has been identified in various clusters containing the rhombic B₂O₂ unit, such as D₂h B₂O₂H₂ and D₂h B₄O₄. lisidian.comcluster-science.com

Geometrical Optimization and Conformational Analysis

Density Functional Theory (DFT) Applications for Stability and Energetics

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the stability of this compound and its related clusters, as well as for mapping out the energy landscapes of its chemical reactions.

DFT calculations have been employed to compare the energetic stability of various isomers and clusters of this compound. Studies on (B₂O₂)n clusters have shown that for n ≥ 6, three-dimensional tubular structures are significantly more stable than their 2D planar counterparts. researchgate.net This suggests a structural transition from 2D to 3D arrangements as the cluster size increases, with the transition point occurring at B₁₂O₁₂. researchgate.net

The stability of the rhombic B₂O₂ ring motif is a recurring theme. In computational studies of B₈O₈ clusters, isomers containing the rhombic B₂O₂ ring were found to be energetically favored over those with heptagonal or octagonal B-O rings. lisidian.com Coupled-cluster theory calculations, which provide a high level of accuracy, have been used to determine thermochemical properties like enthalpies of formation and electron affinities for a range of small boron oxide clusters, including B₂O₂. acs.org These calculations show that the adiabatic electron affinity for B₂O₂ is 0.37 eV. acs.org

Calculated Electron Affinities (EA) of Boron Oxide Species
SpeciesCalculated Adiabatic EA (eV)Computational MethodReference
BO2.50CCSD(T) acs.org
BO₂4.48CCSD(T) acs.org
B₂O₂0.37CCSD(T) acs.org
B₂O₃1.45 ± 0.08PES/DFT researchgate.net
B₄O₄2.64 ± 0.10PES/CCSD(T) iccas.ac.cn

The reactivity of this compound has been explored theoretically by mapping the potential energy surfaces (PES) for its reactions. A notable example is the reaction of B₂O₂ with molecular hydrogen (H₂). acs.orgacs.org DFT calculations at the G2M(MP2)//B3LYP/6-311+G(d,p) level of theory have shown that the linear singlet O=B-B=O molecule is significantly less reactive towards H₂ than the boron monoxide (BO) radical monomer. acs.orgacs.org

The reaction between the BO radical and H₂ proceeds via hydrogen atom abstraction with a relatively low energy barrier of 8.3 kcal/mol. acs.orgacs.orgresearchgate.net In contrast, the reaction pathways for B₂O₂ with H₂, such as insertion into the H-H bond or H-abstraction, involve much higher activation barriers, indicating lower reactivity under similar conditions. acs.org This highlights a key difference in the chemical behavior of boron oxides, where dimerization to B₂O₂ leads to a marked decrease in reactivity compared to the monomeric radical.

Relative Stabilities of this compound Isomers and Related Clusters

Ab Initio and Coupled Cluster Methods for High-Accuracy Calculations

Computational chemistry provides powerful tools for investigating the properties of molecules that may be difficult to study experimentally. For this compound (B₂O₂), ab initio and coupled cluster methods have been crucial in determining its structure, stability, and electronic properties with high accuracy.

Ab initio molecular orbital calculations have been employed to establish the fundamental geometry of the B₂O₂ molecule. Early studies focused on differentiating between two primary structural possibilities: a linear symmetric structure with a boron-boron bond (O–B–B–O, D∞h symmetry) and a structure with bridging oxygen atoms (B–O–B–O). Calculations performed at various levels of theory, including STO-3G, were used to determine the relative stabilities of these isomers. These theoretical investigations concluded that the linear O–B–B–O structure is the more stable configuration. anl.gov This finding was supported by comparing the calculated vibrational frequencies for this structure with experimental infrared spectroscopy data. anl.gov

Further theoretical work employed more sophisticated methods to refine the understanding of B₂O₂'s electronic structure and energetics. Studies using Density Functional Theory (DFT) with functionals like B3LYP and higher-level ab initio methods such as the G2M(MP2) level of theory have been used to investigate its reactivity, for instance, in reactions with molecular hydrogen. researchgate.net Natural Bond Orbital (NBO) analysis has also been applied to describe the bonding within small boron oxides, including B₂O₂. researchgate.net These analyses confirm the D∞h O–B–B–O structure and provide detailed insights into the bonding patterns, which show differences from isoelectronic molecules like C₂N₂. researchgate.net

Coupled cluster (CC) theory, which is considered a gold standard for high-accuracy calculations in computational chemistry, has been applied to boron oxide clusters to achieve even more precise energetic and structural data. wikipedia.orgarxiv.org For example, single-point CCSD(T) calculations, a method that includes single, double, and perturbative triple excitations, have been used to study the potential energy surfaces of clusters like B₄O₅, demonstrating the method's power in resolving the fine energetic details of boron oxide systems. researchgate.net While detailed studies focusing solely on the B₂O₂ monomer with a wide range of coupled cluster methods are not extensively documented in literature, the application of these techniques to larger boron oxide systems underscores their importance for obtaining benchmark-quality data. researchgate.netornl.gov

The combination of different computational approaches with experimental data, such as photoelectron spectroscopy, has provided a comprehensive and conclusive picture of the B₂O₂ molecule. anl.govresearchgate.net The table below summarizes findings from various computational studies on the stability of B₂O₂ isomers.

Computational Method Isomer Relative Energy (kcal/mol) Reference
Ab initio STO-3GO–B–B–O (D∞h)0.0 anl.gov
Ab initio STO-3GB–O–B–O (D2h)+12.12 anl.gov

This table showcases the calculated relative stability of different this compound structures, highlighting the preference for the linear O–B–B–O geometry.

Molecular Dynamics Simulations of this compound Aggregation and Transformations

Molecular dynamics (MD) simulations allow for the study of the dynamic evolution of molecular systems, providing insights into processes like aggregation and chemical transformations over time. wikipedia.orgebsco.com For this compound, MD simulations and related computational studies have primarily focused on its role as a precursor in materials synthesis and the structure of its clusters, rather than its bulk aggregation.

A significant area where B₂O₂ transformations have been studied is in the chemical vapor deposition (CVD) synthesis of boron nitride nanotubes (BNNTs). watoc2017.com Non-equilibrium ReaxFF molecular dynamics simulations have been used to investigate the atomistic mechanisms of BNNT growth. In these simulations, gaseous B₂O₂ is a key reactant that interacts with ammonia (B1221849) (NH₃) at high temperatures. watoc2017.com The simulations model the chemical transformation where B₂O₂ reacts to form solid boron nitride and water, elucidating the self-assembly process at an atomic level. watoc2017.com Similarly, ab initio molecular dynamics simulations have been used to model the root-growth mechanism of BNNTs on liquid boron droplets, where the reaction involves a vapor containing B₂O₂. princeton.edu

The aggregation of this compound has been investigated through computational studies on the stability and structure of (B₂O₂)n clusters. Based on extensive global searches and first-principles calculations, the structures of (B₂O₂)n clusters of varying sizes (from n=6 to 42) have been predicted. researchgate.net These studies revealed that for smaller clusters, planar (2D) structures are common, but a structural transition to more stable double-ring tubular (3D) structures occurs at a specific size (B₁₂O₁₂). researchgate.net These tubular clusters can be conceptualized as being rolled up from a one-dimensional BO double-chain ribbon. researchgate.net While not a direct simulation of the aggregation process over time, these theoretical investigations provide fundamental data on the energetics and preferred geometries of B₂O₂ aggregates.

The findings from these computational studies are summarized in the table below, indicating the predicted stable structures for B₂O₂ clusters.

Cluster Size (n in (B₂O₂)n) Predicted Stable Structure Key Finding Reference
n < 6Planar (2D) IsomersPlanar structures are energetically favorable for smaller aggregates. researchgate.net
n ≥ 6Double-Ring Tubular (3D)A 2D-to-3D structural transition occurs, with tubular forms being more stable. researchgate.net

This table illustrates the structural evolution of this compound clusters as a function of their size, as determined by first-principles calculations.

These computational approaches are essential for understanding the behavior of this compound in environments where it acts as a critical intermediate, such as in high-temperature materials synthesis, and for predicting the structure of its nanoscale aggregates.

Reactivity Studies and Mechanistic Insights of Diboron Dioxide

Gas-Phase Reaction Pathways of Diboron (B99234) Dioxide

The gas phase is a primary environment where the fundamental reactivity of B₂O₂ can be observed and studied, particularly in high-energy processes.

Theoretical studies have provided significant insights into the reaction between diboron dioxide and molecular hydrogen. The potential energy surface for the B₂O₂/H₂ system has been investigated using computational methods like the G2M(MP2)//B3LYP/6-311+G(d,p) level of theory. researchgate.net

Unlike the highly reactive boron monoxide (BO) monomer, singlet OBBO (a common representation of B₂O₂) is significantly less reactive with H₂. researchgate.net However, the triplet state of this compound (t-OBBO) exhibits greater reactivity. After two BO radicals combine to form a triplet OBBO molecule over a moderate energy barrier, this t-OBBO can readily react with H₂ through two primary pathways. researchgate.net

Table 1: Calculated Reaction Pathways for Triplet this compound (t-OBBO) with H₂

Reactants Intermediate Products Activation Barrier (kcal/mol)
t-OBBO + H₂ t-OBBH₂O BO + OBH₂ 4.4
t-OBBO + H₂ - OBBOH + H 7.4

Data sourced from theoretical calculations at the G2M(MP2)//B3LYP/6-311+G(d,p) level of theory. researchgate.net

The first pathway proceeds through a t-OBBH₂O intermediate with a relatively low activation barrier of 4.4 kcal/mol, yielding boron monoxide (BO) and the OBH₂ radical. researchgate.net The second pathway involves the direct abstraction of a hydrogen atom, producing OBBOH and a free hydrogen atom, with a slightly higher barrier of 7.4 kcal/mol. researchgate.net

This compound is a key intermediate species in the combustion of boron. acs.org The combustion process of boron particles is complex and often hindered by the formation of a liquid boron trioxide (B₂O₃) layer on the particle surface, which acts as an oxygen diffusion barrier. mdpi.com The evaporation of this oxide layer is a critical step for sustained combustion, and this process involves the formation of gaseous suboxides, including B₂O₂. acs.org

During high-temperature combustion, B₂O₃ can react with elemental boron to produce volatile suboxides like B₂O₂:

2 B(s) + B₂O₃(l) → 3 B₂O₂(g)

This reaction is crucial for removing the passivating oxide layer. Models of boron particle ignition assume that the partial pressure of B₂O₂ is zero away from the particle surface, driving its evaporation and diffusion into the surrounding environment. acs.org The rate of removal of the oxide layer, and thus the ignition time of the boron particle, is directly related to the rate of B₂O₂ evaporation from the surface. acs.org

Reactions with Small Molecules (e.g., H₂)

This compound as a Reactive Intermediate in Complex Chemical Systems

Beyond simple gas-phase reactions, B₂O₂ plays a pivotal role as a reactive intermediate in the synthesis of advanced materials. One prominent example is the low-temperature, catalyst-driven synthesis of boron nitride nanotubes (BNNTs).

In this process, B₂O₂ is considered an effective intermediate phase in the growth vapor, created by the reaction between a boron source and an oxygen-donating species from the catalyst, such as K₂O derived from KFeO₂. scispace.com The gaseous B₂O₂ then reacts with an ammonia (B1221849) source. The resulting products dissolve in catalyst droplets (e.g., potassium), precipitating as BNNTs upon reaching supersaturation. scispace.com The successful synthesis at lower-than-typical temperatures (as low as 750°C) is attributed to the efficient creation of these reactive B₂O₂ intermediates in the gas phase. scispace.com

Similarly, in the carbothermic reduction of boron oxide to produce titanium diboride, the generation of gaseous boron suboxides, including B₂O₂, is a critical step. rudmet.net Stimulating the kinetic conditions, for instance through periodic vacuuming, increases the generation of B₂O₂(gas), which then reacts with intermediate titanium oxycarbide phases to form the final titanium diboride product. rudmet.net

Theoretical Studies on Reaction Kinetics and Thermodynamics

Computational chemistry has been instrumental in elucidating the energetics and mechanisms of reactions involving this compound. As detailed in section 5.1.1, theoretical studies on the B₂O₂/H₂ system have calculated the activation barriers for different reaction channels. researchgate.net

For the reaction of triplet OBBO with H₂, the formation of BO + OBH₂ is kinetically favored due to its lower activation barrier (4.4 kcal/mol) compared to the formation of OBBOH + H (7.4 kcal/mol). researchgate.net

Studies on related boron oxide species also provide context. For example, investigations into the reaction of atomic boron with carbon dioxide (B + CO₂) show the formation of isomers like trans-BOCO and OBCO. researchgate.net The OBCO isomer is thermodynamically very stable, lying approximately -75.6 kcal/mol relative to the initial reactants B + CO₂. researchgate.net This highlights the thermodynamic stability that can be achieved in boron-oxygen-carbon systems. While not directly a study of B₂O₂ reactivity, it informs the general understanding of the stability of various B-O bonding configurations.

Computational studies on the diboration of unsaturated substrates with B₂H₄ have shown that the reaction proceeds through an adduct intermediate where the substrate interacts with only one of the boron atoms, leading to a significant lengthening of the B-B bond. acs.org This principle of initial adduct formation is a common theme in diboron chemistry and likely applies to the reactions of B₂O₂ as well, as seen in the formation of van der Waals complexes in related BO radical reactions. uhmreactiondynamics.org

Catalytic Relevance and Reaction Mechanisms

The role of this compound as a reactive intermediate directly ties into its relevance in certain catalytic processes. As described in section 5.2, B₂O₂ is a key component in the gas-phase mechanism of BNNT synthesis catalyzed by materials like KFeO₂. scispace.com

The catalytic cycle can be summarized as:

High-temperature decomposition of the catalyst (e.g., KFeO₂) produces an oxygen source (e.g., K₂O).

The oxygen source reacts with the boron source to generate the reactive intermediate, B₂O₂(gas).

Gaseous B₂O₂ reacts with a nitrogen source (e.g., NH₃).

The products dissolve in the molten catalyst, leading to the precipitation and growth of BNNTs.

In this system, the catalyst's primary role is to facilitate the efficient creation of the B₂O₂ intermediate at temperatures lower than those required for direct thermal reactions. scispace.com

Role of Diboron Dioxide in the Formation of Boron Based Materials

Precursor Chemistry in Boron Nitride Nanomaterial Synthesis

Diboron (B99234) dioxide is a key intermediate in the synthesis of boron nitride nanotubes (BNNTs), particularly in methods like boron oxide chemical vapor deposition (BOCVD). asme.orgresearchgate.net In these processes, B₂O₂ vapor is typically generated in situ through the reaction of boron powder with a metal oxide, such as magnesium oxide (MgO). asme.org This gaseous B₂O₂ then reacts with a nitrogen source, commonly ammonia (B1221849) (NH₃), at high temperatures to form BNNTs. asme.orgresearchgate.net

Mechanisms of BNNT Growth via Diboron Dioxide Intermediates

The growth of BNNTs via B₂O₂ intermediates is often explained by the vapor-liquid-solid (VLS) mechanism. researchgate.net In this process, a catalyst, often a transition metal like iron or nickel, is present in a liquid state at the reaction temperature. researchgate.net The gaseous B₂O₂ and the nitrogen-containing gas (e.g., NH₃) dissolve into the liquid catalyst droplet. researchgate.net When the concentration of boron and nitrogen within the droplet reaches supersaturation, crystalline BNNTs precipitate. researchgate.net

The specific reactions involved in the BOCVD process can be summarized as follows:

Generation of B₂O₂: Boron powder reacts with a metal oxide (e.g., MgO, Fe₂O₃, SiO₂) at elevated temperatures to produce gaseous B₂O₂. asme.orgresearchgate.net For example, with MgO, the reaction is: 2B(s) + 2MgO(s) → B₂O₂(g) + 2Mg(g).

Some researchers have also explored using a mixture of diboron trioxide (B₂O₃) and boron powder to generate the B₂O₂ vapor, avoiding the use of metal oxides. researchgate.netresearchgate.net

Influence on Nanotube Morphology and Purity

The use of this compound as a precursor has a significant impact on the resulting BNNT morphology and purity. The reaction conditions, including temperature, catalyst, and the concentration of B₂O₂, can be controlled to influence the diameter, length, and number of walls of the nanotubes. asme.orgdergipark.org.tr

Purity: The BOCVD method using B₂O₂ can yield high-purity BNNTs. dergipark.org.tr By carefully selecting the reactants and controlling the process, the formation of impurities like amorphous boron nitride can be minimized. researchgate.net

Morphology: The diameter of the BNNTs is often influenced by the size of the catalyst particles in the VLS growth mechanism. metu.edu.tr The growth temperature also plays a role; for instance, BNNT films grown at 1300°C have been observed to have larger average outer diameters than those grown at 1200°C. dergipark.org.tr The concentration of B₂O₃ in methods that use it as a starting material can also significantly affect the quality and quantity of the BNNTs formed. researchgate.netresearchgate.net Defects in the BNNT structure, which can be influenced by synthesis conditions, can alter the material's electronic properties. mdpi.com

Formation of Boron-Rich Two-Dimensional Materials

This compound is also instrumental in the synthesis of two-dimensional (2D) boron materials, such as borophene and boron monolayers. These materials have garnered significant interest due to their unique electronic and mechanical properties.

Pathways to Borophene and Boron Monolayers

Chemical vapor deposition (CVD) is a primary method for synthesizing borophene, and B₂O₂ often serves as a key precursor. rsc.org In a typical process, a mixture of boron and boron trioxide (B₂O₃) powders is heated to generate B₂O₂ vapor. dergipark.org.trnuaa.edu.cn This vapor is then transported by a carrier gas, such as hydrogen, to a substrate (often a metal foil like copper or silver) where the growth of the 2D boron film occurs at a controlled temperature. dergipark.org.trnuaa.edu.cnnih.gov

The hydrogen gas not only acts as a carrier but also reduces the B₂O₂ vapor to elemental boron on the substrate surface. sci-hub.se The temperature of the substrate is a critical parameter; it must be high enough to overcome the nucleation barrier for 2D growth but not so high as to favor the formation of 3D boron structures. dergipark.org.trnih.gov

Role in Thin Film Deposition Processes

In the CVD process for boron thin films, the B₂O₂ vapor facilitates the controlled deposition of boron atoms onto the substrate. The process involves the following steps:

Vapor Generation: Heating a mixture of boron and B₂O₃ powders produces B₂O₂ vapor. nuaa.edu.cnnuaa.edu.cn

Transport: A carrier gas flows the B₂O₂ vapor to the deposition chamber. nuaa.edu.cnsci-hub.se

Reduction and Deposition: On the heated substrate, the B₂O₂ is reduced by hydrogen, leading to the deposition of boron atoms. nuaa.edu.cnsci-hub.se

Nucleation and Growth: The deposited boron atoms nucleate and grow into a thin film on the catalytic surface of the substrate. nuaa.edu.cn

This method has been successfully used to grow atomically thin γ-boron films on copper foils. nuaa.edu.cn The resulting films have shown promising properties, including a direct optical band gap. nuaa.edu.cn

Development of Novel Boron-Oxygen Frameworks and Clusters

Beyond its role as a precursor, this compound is central to the formation of various boron-oxygen frameworks and clusters. These structures exhibit diverse and often complex bonding patterns.

Research has shown that small boron oxide clusters (BₓOᵧ) can adopt various structures, including planar, ring-like, and cage-like formations. researchgate.netresearchgate.net The B₂O₂ molecule itself can polymerize to form larger structures. For instance, theoretical studies suggest that the polymerization of B₂O₂ can lead to the formation of materials composed of linked boroxine (B1236090) (B₃O₃) rings. researchgate.net

The interaction of boron with oxygen can lead to the formation of boronyl groups (BO) which can be found as terminal groups in larger boron oxide clusters. researchgate.net The study of these clusters provides insight into the fundamental bonding nature of boron oxides and can guide the synthesis of new materials with tailored properties. For example, diboron(4) compounds are being explored as building blocks for 2D supramolecular assemblies of boron and oxygen atoms. researchgate.net

Formation of Polymeric (B₂O₂)n Materials

This compound (B₂O₂) serves as a fundamental unit in the formation of extended, low-density porous polymeric materials. The polymerization process involves the O≡B-B≡O dimer of boron monoxide, which undergoes organization to form more complex, stable structures. Recent studies utilizing advanced nuclear magnetic resonance (NMR) experiments and powder diffraction have shed light on the structure of these polymeric materials. researchgate.netosti.govscispace.com

The material is understood to be composed of D₂h-symmetric O₂B–BO₂ units. researchgate.netosti.govscispace.com These units organize to create larger, six-membered B₄O₂ rings. researchgate.netosti.govscispace.com These rings, in turn, assemble to form two-dimensional layers with a random stacking pattern. researchgate.netosti.govscispace.com This layered structure, based on interconnected B₄O₂ rings, is considered to be the most stable configuration according to density functional theory (DFT) studies. researchgate.netosti.govscispace.com

An alternative mechanism that has been explored via density functional theory involves the polymerization of boron monoxide to yield materials constructed from planar layers of boroxine (B₃O₃) rings. In this proposed structure, the boroxine rings are interconnected by direct boron-boron bonds.

Double-Ring Tubular Clusters and Boron Nanoribbons

Beyond planar sheets, this compound units are precursors to complex three-dimensional nanostructures. Based on extensive global searches and first-principles theory calculations, researchers have identified the potential for (B₂O₂)n clusters to form double-ring tubular structures. These formations are conceptually "rolled up" from a highly stable, one-dimensional (1D) boron monoxide double-chain ribbon. This ribbon itself represents a form of a boron nanoribbon and serves as the foundational building block for the tubular clusters.

Studies indicate that for clusters with n ≥ 6, the tubular (3D) configurations are systematically more stable than their planar (2D) counterparts. A significant structural transition from a 2D planar geometry to a 3D tubular one is observed to occur at the B₁₂O₁₂ cluster size. The stability of these tubular structures is enhanced by unique bonding characteristics, including two delocalized B–O–B 3-center-2-electron (3c-2e) π bonds over each of the edge-sharing B₄O₂ hexagonal units that make up the structure.

Computational simulations of the infrared, Raman, UV-vis, and photoelectron spectra for these tubular clusters have been performed to aid in their future experimental identification and characterization.

Future Directions and Emerging Research Avenues for Diboron Dioxide

Exploration of New Synthetic Routes for Isolated Diboron (B99234) Dioxide

The primary challenge in the study of diboron dioxide is its transient nature, which makes its isolation difficult. Historically, B₂O₂ is generated in situ as a gaseous intermediate at high temperatures. Common methods include the reaction of boron with metal oxides like MgO at 1300°C or the reaction between elemental boron and diboron trioxide (B₂O₃) at temperatures between 1200–1300°C. researchgate.netnasa.govresearchgate.net These methods are effective for immediately using the B₂O₂ vapor in subsequent reactions but are not designed for its isolation. nasa.govrsc.org

Future research is geared towards developing synthetic routes that could yield isolated or stabilized B₂O₂. One potential avenue is adapting modern synthetic methodologies developed for other diboron(4) compounds. For instance, the successful synthesis of diboron tetrachloride (B₂Cl₄) from boron monoxide ((BO)ₓ) and boron trichloride (B1173362) demonstrates that stable diboron compounds can be formed from simple precursors. acs.org Furthermore, recent breakthroughs in the green and straightforward preparation of tetraalkoxydiborons and diboron diolates from tetrahydroxydiboron (B82485) highlight the potential for novel, milder reaction pathways. acs.org Researchers are exploring low-temperature synthesis, matrix isolation techniques, and the use of stabilizing ligands to tame the reactivity of B₂O₂ and enable its preparation as a handleable reagent. The use of bulky cyclic alkyl(amino)carbenes (CAACs) to stabilize other reactive diboron species offers a potential strategy that could be adapted for B₂O₂. researchgate.net

Advanced Characterization of Transient this compound Species

Understanding the structure and properties of B₂O₂ is crucial for controlling its reactivity. Seminal work using He I photoelectron spectroscopy, combined with ab initio molecular orbital calculations, provided the most conclusive evidence for its linear, D∞h symmetric O=B-B=O structure. aip.organl.gov This study, conducted at 1200°C, was even able to resolve vibrational structure in the spectra. aip.org Later, X-ray photoelectron spectroscopy (XPS) was used to characterize a thin film of B₂O₂ condensed on a silver foil, determining a characteristic B 1s binding energy of 192.55 eV, which distinguishes it from B₂O₃. aip.org Infrared absorption spectra of B₂O₂ isolated in solid argon matrices have also been reported. aip.org

The future of B₂O₂ characterization lies in the application of advanced, time-resolved techniques to study the transient species directly during a reaction.

Table 1: Spectroscopic Techniques for this compound Characterization
Technique Type of Information Historical Context & Future Application
Photoelectron Spectroscopy (PES) Electronic structure, ionization energies, molecular geometry. Foundational in confirming the linear O=B-B=O structure. aip.org Future high-resolution studies could provide more precise electronic data.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical state, B 1s binding energy. Used to characterize condensed B₂O₂ films and distinguish them from other boron oxides. aip.orgacs.org
Infrared (IR) Spectroscopy Vibrational modes, bond strengths. Performed on matrix-isolated B₂O₂ to identify fundamental vibrational frequencies. aip.org Time-resolved IR could track its formation and consumption in real-time.
Transient Absorption Spectroscopy Excited state dynamics, reaction kinetics. Not yet widely applied to B₂O₂, but holds potential for observing this short-lived intermediate on femtosecond to microsecond timescales. caltech.edu
Mass Spectrometry Molecular weight, fragmentation patterns. Used to confirm the effusion of pure B₂O₂(g) from Knudsen cells in early experiments. aip.org Could be coupled with other techniques for kinetic analysis.

These advanced methods will allow researchers to build a comprehensive picture of the formation, kinetics, and reaction mechanisms of B₂O₂, providing the fundamental knowledge needed to control its synthetic applications.

Theoretical Prediction of Novel this compound Derived Architectures

Computational chemistry is a powerful tool for exploring materials that are difficult to synthesize or isolate. Density Functional Theory (DFT) and other ab initio methods are increasingly being used to predict the structure and stability of novel materials derived from B₂O₂. ucl.ac.uk Theoretical studies have already successfully predicted the stability of various borophene sheets (2D boron) and guided their experimental synthesis. nuaa.edu.cnsissa.it

Emerging research applies these computational tools to predict new architectures built from B₂O₂ units. Theoretical investigations have explored the possibility of double-ring tubular (B₂O₂)n clusters, which are conceptualized as being rolled up from a stable boron monoxide double-chain ribbon. researchgate.net Such studies calculate the stability, electronic structure, and potential properties of these hypothetical nanomaterials. By modeling how B₂O₂ units could polymerize or co-assemble with other elements, scientists can design novel 2D materials, nanowires, or porous frameworks with tailored electronic, catalytic, or mechanical properties. scispace.comnih.gov These theoretical predictions are invaluable for guiding synthetic efforts toward the most promising and stable new materials. researchgate.netresearchgate.net

Controlled Synthesis of Materials with Tunable Structures via this compound Intermediates

Perhaps the most active area of B₂O₂ research is its use as a gaseous precursor in chemical vapor deposition (CVD) processes to create advanced materials. The volatile B₂O₂ intermediate, generated in situ, is a key ingredient in the synthesis of high-purity, carbon-free boron nitride nanotubes (BNNTs). researchgate.netnasa.govrsc.org In the boric oxide CVD (BOCVD) method, B₂O₂ gas reacts with ammonia (B1221849) (NH₃) to form the BNNTs. nasa.gov Research has shown that the synthesis parameters, such as precursor concentration and temperature, can influence the quality and quantity of the resulting nanotubes, demonstrating a degree of tunable control. researchgate.netdergipark.org.tr

This concept extends to other nanomaterials. B₂O₂ vapor has been used in the synthesis of:

Borophene: Large-area, two-dimensional boron monolayers have been grown on copper foils using a CVD process where a mixture of boron and B₂O₃ powders generates B₂O₂ vapor. nuaa.edu.cnscribd.comscribd.com

Boron Carbide Coatings: A modified BOCVD method utilizes the reactive B₂O₂ gas to form boron carbide coatings on carbon fibers. researchgate.net

Future work in this area will focus on refining the control over these synthetic processes. By precisely manipulating the generation, flow, and reaction of the B₂O₂ intermediate, researchers aim to tune the structure—such as the diameter and chirality of BNNTs or the specific phase of borophene—to achieve desired material properties for applications in electronics, thermal management, and structural composites. scispace.comresearchgate.net

Q & A

Q. Optimization strategies :

  • Use anhydrous solvents (e.g., diethylene glycol dimethyl ether) to prevent hydrolysis.
  • Control stoichiometry and reaction temperature to minimize side reactions (e.g., formation of higher boranes).
  • Purify via vacuum distillation or cold traps to isolate diborane from impurities .

Basic: How does the molecular structure of this compound influence its chemical reactivity?

Diborane’s reactivity stems from its unique electron-deficient structure :

  • sp³ hybridization : Each boron atom forms four hybrid orbitals, three of which participate in bonding .
  • Banana bonds : Two three-center, two-electron (3c-2e) B–H–B bridge bonds (1.33 Å) and four terminal B–H bonds (1.19 Å) .
  • Non-planar geometry : Bridge hydrogens lie perpendicular to the planar B₂H₄ core, facilitating reactions with Lewis bases (e.g., ethers, amines) .

Q. Methodological implications :

  • IR spectroscopy (2100–2500 cm⁻¹) distinguishes bridge vs. terminal B–H bonds .
  • Reactivity with water (vigorous hydrolysis to boric acid and H₂) necessitates inert atmospheres for experiments .

Basic: What safety protocols are critical when handling this compound in experimental settings?

Q. Key precautions :

  • Pyrophoricity : Store in sealed, passivated containers under inert gas (N₂, Ar) to prevent spontaneous ignition in air .
  • Toxicity : Use fume hoods and gas detectors to monitor airborne concentrations (TLV: 0.1 ppm) .
  • Hydrolysis mitigation : Avoid aqueous solutions; employ Schlenk-line techniques for transfers .

Q. Emergency response :

  • For leaks, evacuate and suppress flames with CO₂ or dry chemical extinguishers .

Advanced: How can researchers resolve discrepancies in reported thermodynamic properties of this compound, such as standard enthalpy of formation?

Discrepancies arise from experimental vs. computational approaches:

  • Experimental data : NIST-JANAF reports ΔHf(B2H6)=41.0±16.7 kJ mol1\Delta H_f^\circ(\text{B}_2\text{H}_6) = 41.0 \pm 16.7\ \text{kJ mol}^{-1}, while Gurvich et al. suggest 36.6±2.0 kJ mol136.6 \pm 2.0\ \text{kJ mol}^{-1} .
  • Computational methods : W1X-1 (40.6 kJ mol⁻¹) and CBS-QB3 (46.9 kJ mol⁻¹) align with experimental ranges .

Q. Resolution strategies :

  • Cross-validate using high-precision calorimetry and quantum mechanical calculations.
  • Account for isotopic purity and side reactions in experimental setups .

Advanced: What experimental approaches are effective in elucidating the reaction mechanisms of this compound in radical polymerization systems?

Diborane’s role as a radical initiator involves:

  • Cu-catalyzed cleavage : Generates boron-centered radicals for initiating polymerization .
  • Kinetic studies : Monitor gel time and molecular weight distribution via rheology and GPC .
  • Concentration effects : Higher diborane concentrations accelerate initiation but may increase side products (e.g., B₄H₁₀) .

Q. Methodological recommendations :

  • Use in situ IR spectroscopy to track B–H bond consumption.
  • Optimize Cu co-catalyst ratios to balance reactivity and control .

Advanced: How do competing reaction pathways in this compound decomposition affect product distribution under different photolysis conditions?

Photolysis at 1849 Å generates intermediates like B₂H₅• radicals, leading to:

  • Primary pathways :
    • B2H6hν2 BH3Polymers\text{B}_2\text{H}_6 \xrightarrow{h\nu} 2\ \text{BH}_3 \rightarrow \text{Polymers}
    • B2H5+B2H6B4H10+H2\text{B}_2\text{H}_5• + \text{B}_2\text{H}_6 \rightarrow \text{B}_4\text{H}_{10} + \text{H}_2 .

Q. Factors influencing pathways :

  • Pressure : Low pressure favors radical recombination (B₄H₁₀), while high pressure promotes polymerization .
  • Wavelength : UV vs. VUV irradiation alters radical lifetimes and product ratios.

Q. Experimental design :

  • Use time-resolved mass spectrometry to quantify transient species.
  • Vary photon flux (I0I_0) to probe first-order dependencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.